7-Cyclopentyl-N,N-dimethyl-2-[[4-(5-morpholino-7-oxo-7H-thieno[3,2-b]pyran-3-yl)phenyl]amino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry, particularly as an anticancer agent. This compound is structurally related to ribociclib, which is used in the treatment of certain types of breast cancer. The compound's intricate structure includes multiple functional groups that contribute to its biological activity.
This compound belongs to the class of pyrrolopyrimidine derivatives, which are known for their diverse biological activities. Specifically, it is classified under compounds that exhibit inhibitory effects on cyclin-dependent kinases, making it a candidate for cancer treatment.
The synthesis of 7-cyclopentyl-N,N-dimethyl-2-[[4-(5-morpholino-7-oxo-7H-thieno[3,2-b]pyran-3-yl)phenyl]amino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. Key methods include:
The synthesis often employs reagents such as dimethylformamide and various catalysts to facilitate the reactions at controlled temperatures. For instance, one method described involves the use of tetrahydrofuran as a solvent and specific temperature control to ensure optimal reaction conditions .
The molecular formula is C₁₈H₁₈N₄O₃S with a molecular weight of approximately 358.43 g/mol. The compound features several functional groups including amides and morpholine rings, contributing to its complex chemical behavior.
The compound participates in various chemical reactions typical for amides and heterocycles:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
The mechanism by which 7-cyclopentyl-N,N-dimethyl-2-[[4-(5-morpholino-7-oxo-7H-thieno[3,2-b]pyran-3-yl)phenyl]amino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide exerts its biological effects primarily involves inhibition of cyclin-dependent kinases (CDKs). This inhibition disrupts cell cycle progression in cancer cells.
Studies indicate that this compound demonstrates significant inhibitory activity against specific CDK isoforms with IC50 values in the nanomolar range, suggesting potent anticancer activity .
The compound is typically a solid at room temperature with a melting point that can vary based on purity and crystalline form. Its solubility profile indicates moderate solubility in polar solvents like dimethyl sulfoxide.
Key chemical properties include:
The primary application of 7-cyclopentyl-N,N-dimethyl-2-[[4-(5-morpholino-7-oxo-7H-thieno[3,2-b]pyran-3-yl)phenyl]amino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide lies in its potential as an anticancer agent. It is investigated for its ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation. Additionally, ongoing research aims to explore its efficacy against various cancer cell lines beyond breast cancer, expanding its therapeutic potential in oncology .
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5